molecular formula C15H14O6 B1194939 (+)-Epicatechin CAS No. 35323-91-2

(+)-Epicatechin

Cat. No.: B1194939
CAS No.: 35323-91-2
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-ZFWWWQNUSA-N
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Description

(+)-Epicatechin (ent-Epicatechin) is a flavanol belonging to the catechin subclass of flavonoids. It is a stereoisomer of (-)-epicatechin, differing in the configuration of hydroxyl groups at the C2 and C3 positions of the flavan-3-ol backbone . Its molecular formula is C₁₅H₁₄O₆ (molecular weight: 290.27 g/mol), and it is naturally found in foods such as pears, apples, green tea, and buckwheat . This compound exhibits antioxidant, anti-inflammatory, and neuroprotective properties, with emerging evidence suggesting roles in cardiovascular health and metabolic regulation .

Biological Activity

(+)-Epicatechin, a flavanol belonging to the catechin family, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antioxidant, anti-inflammatory, cardiovascular, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a flavanol characterized by its catechol structure, which contributes to its reactivity and biological functions. Its molecular formula is C15H14O7, and it is known for its strong antioxidant capabilities due to the presence of hydroxyl groups that can scavenge free radicals.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity. It has been shown to inhibit oxidative stress by modulating various enzymatic pathways:

  • Reactive Oxygen Species (ROS) Scavenging : this compound effectively scavenges ROS, thereby protecting cells from oxidative damage. Research indicates that it can reduce the production of superoxide anions and hydrogen peroxide in cellular systems .
  • Enzyme Modulation : It modulates the expression of enzymes involved in oxidative stress response, including NADPH oxidases and nitric oxide synthases . This modulation enhances cellular redox balance and protects against lipid peroxidation.

Cardiovascular Benefits

Several studies highlight the cardiovascular protective effects of this compound:

  • Blood Pressure Regulation : Research indicates that this compound can lower blood pressure by improving endothelial function and reducing oxidative stress . Its consumption has been linked to improved vascular health.
  • Metabolic Effects : It influences metabolic profiles by enhancing insulin sensitivity and modifying blood rheological properties, which contribute to better cardiovascular health outcomes .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties:

  • Blood-Brain Barrier Penetration : This compound can cross the blood-brain barrier, suggesting potential benefits for neurodegenerative diseases .
  • Cognitive Function : Animal studies have indicated that this compound may enhance cognitive function and protect against neurodegenerative disorders through its antioxidant mechanisms.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) . The mechanism involves inducing apoptosis and altering cell cycle regulation.
  • Case Study Findings : In vitro studies show that treatment with this compound leads to morphological changes in cancer cells and activates apoptosis-related proteins .

Case Studies and Research Findings

StudyFindings
Jung et al. (2015)Identified ROS scavenging as a key mechanism for this compound's protective effects in cellular models .
PubMed Review (2018)Summarized cardiovascular benefits linked to dietary intake of this compound .
MDPI Study (2024)Demonstrated antiproliferative effects on breast cancer cells through apoptosis induction .

Q & A

Basic Research Questions

Q. What standardized chromatographic methods are recommended for isolating (+)-Epicatechin from natural sources?

Q. How can this compound be quantified in complex biological matrices like plasma or tissue homogenates?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d4) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (1–1000 ng/mL). Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Validate method accuracy, precision, and limits of detection (LOD) per ICH guidelines. Include negative controls to rule out endogenous interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pro-oxidant vs. antioxidant effects of this compound?

  • Methodological Answer : Address discrepancies by:

  • Controlling variables : Standardize oxygen tension, pH, and metal ion concentrations (e.g., Fe²⁺/Cu²⁺) in assays.
  • Orthogonal assays : Combine cell-free systems (e.g., DPPH/ABTS radical scavenging) with cellular models (e.g., ROS probes in HUVECs or HepG2 cells).
  • Dose-response profiling : Test concentrations from 1 μM to 100 μM to identify biphasic effects.
  • Meta-analysis : Systematically compare studies using PRISMA guidelines, highlighting differences in experimental conditions or model systems .

Q. What in vivo models and pharmacokinetic parameters are critical for studying this compound bioavailability?

  • Methodological Answer :

  • Rodent models : Use Sprague-Dawley rats or C57BL/6 mice for oral gavage studies. Collect plasma/tissues at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
  • Key parameters : Calculate AUC, Cmax, Tmax, and half-life. Assess tissue distribution via LC-MS/MS, prioritizing liver, brain, and kidneys.
  • Controls : Include cohorts fed this compound-free diets to baseline endogenous levels. Reference species-specific metabolic pathways (e.g., glucuronidation in humans vs. rodents) .

Q. How can molecular docking and dynamics simulations elucidate this compound’s interaction with cellular targets like AMPK or Nrf2?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to predict binding affinities to AMPK (PDB ID: 2H6D) or Keap1-Nrf2 (PDB ID: 1X2R). Validate with mutagenesis studies.
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA).
  • Experimental validation : Pair computational findings with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (e.g., chromatograms, NMR spectra) in repositories like Zenodo, adhering to FAIR principles. Include metadata on instrument settings and software versions .
  • Conflict of Interest : Disclose funding sources (e.g., industry vs. public grants) in acknowledgments, as they may influence mechanistic interpretations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (+)-Epicatechin vs. (-)-Epicatechin

Property This compound (-)-Epicatechin
Stereochemistry (2S,3S) configuration (2R,3R) configuration
Natural Abundance Less common in plants Predominant form in dietary sources
Bioactivity Similar in vitro Aβ fibril inhibition* Demonstrated in vivo neuroprotection*
Metabolites Methylated/glucuronidated derivatives MEC3GluA, ECGC, MDDMEC detected in plasma
Key Research Findings Equally efficacious in vitro as (-)-form Transgenic AD model efficacy

*In vitro, both stereoisomers inhibit Aβ1–40/42 fibril formation equally, but only (-)-epicatechin shows anti-Alzheimer’s effects in vivo, likely due to bioavailability differences .

Monomeric Catechins: this compound vs. (+)-Catechin

Property This compound (+)-Catechin
Structure 3,4-dihydroxyphenyl group at C2 3,4-dihydroxyphenyl group at C3
Sources Tea, apples, cocoa Green tea, acacia, berries
Antioxidant Activity EC₅₀ similar to gallic acid* Lower antiradical efficiency than EC₅₀
Biological Roles Enhances HSP70/90 expression Less studied in anti-inflammatory roles

*Both compounds show comparable EC₅₀ values for DPPH scavenging, but this compound has higher TEC₅₀ (time-dependent efficiency), indicating slower but sustained antioxidant action .

Galloylated Derivatives: this compound vs. (-)-Epicatechin-3-Gallate

Property This compound (-)-Epicatechin-3-Gallate
Structure Free hydroxyl groups at C3 Esterified gallate group at C3
Bioavailability Rapidly metabolized to glucuronides Higher membrane permeability
Antibacterial Activity Moderate inhibition of E. coli Enhanced intracellular accumulation*
Key Findings Increases FOXP3/IL-10 in inflammation Synergistic effects in fermented extracts

*Fermented black tea extracts elevate intracellular levels of (-)-epicatechin-3-gallate, enhancing oxidative stress in E. coli .

Comparison with Functionally Similar Compounds

Antioxidant Efficiency: this compound vs. Gallic Acid

Parameter This compound Gallic Acid
EC₅₀ (DPPH assay) 12.5 µM* 10.2 µM
TEC₅₀ 180 s 90 s
Mechanism Scavenges ROS via B-ring hydroxyls Direct H-atom donation

*Despite similar EC₅₀ values, gallic acid acts faster (lower TEC₅₀), while this compound provides prolonged protection .

Anti-Inflammatory Agents: this compound vs. Ascorbic Acid

Property This compound Ascorbic Acid
Target Pathways Upregulates HSP30/70/90 and FOXP3 Scavenges hydroxyl radicals
Anti-Inflammatory Role Modulates IL-10 secretion Limited immunomodulatory effects
Synergy Enhances antibacterial activity* Often used in combination therapies

*this compound inhibits bacterial peptidoglycan and flagellin synthesis, surpassing ascorbic acid in antibacterial potency .

Key Research Findings and Contradictions

  • Neuroprotection : While (+)- and (-)-epicatechin equally inhibit Aβ fibrils in vitro, only (-)-epicatechin reduces amyloid plaques in transgenic mice, suggesting stereospecific pharmacokinetics .
  • Metabolic Fate : this compound derivatives like MEC3GluA and ECEC are detected in plasma post-GTE consumption, but their bioactivity remains uncharacterized compared to (-)-epicatechin metabolites .
  • Antioxidant Uncertainty : EC₅₀ and TEC₅₀ values for this compound and gallic acid highlight challenges in standardizing antioxidant assays .

Properties

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316979
Record name (+)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35323-91-2
Record name (+)-Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35323-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Epicatechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035323912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXEPICATECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD6B6TT8Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name (+)-Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
S-adenosyl-L-methionine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
catechin

Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Name
vanillin
Yield
1%
Name
DMACA
Name
catechin

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
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Type
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Type
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Name
catechins
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Type
reactant
Reaction Step Eight
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0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Catechin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epicatechin
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Reactant of Route 3
(+)-Epicatechin
Reactant of Route 4
(+)-Epicatechin
Reactant of Route 5
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Reactant of Route 6
(+)-Epicatechin

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